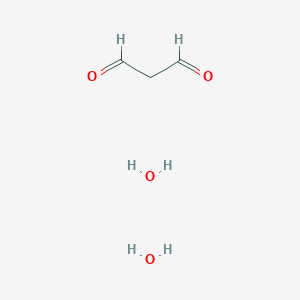
Propanedial--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedial–water (1/2), also known as 1,2-propanediol, is a versatile chemical compound with significant industrial and scientific applications. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and many other solvents. This compound is widely used in the manufacture of unsaturated polyester resins, antifreeze, biofuels, nonionic detergents, and various other products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanediol can be synthesized through several methods. One common method involves the hydrolysis of propylene oxide, which is derived from petroleum-based propylene . This process typically requires high temperatures and pressures to achieve efficient conversion.
Another method involves the hydrogenolysis of glycerol, a by-product of biodiesel production. This process uses catalysts such as nickel, copper, or chromium-free systems to convert glycerol into 1,2-propanediol under hydrogenation conditions .
Industrial Production Methods
Industrial production of 1,2-propanediol primarily relies on the hydration of propylene oxide. This method is energy-intensive and involves significant emissions of greenhouse gases . alternative methods using renewable raw materials, such as glycerol hydrogenolysis, are gaining attention due to their potential to reduce energy consumption and lower the carbon footprint of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lactic acid or pyruvic acid under specific conditions.
Reduction: It can be reduced to form propanol.
Substitution: It can undergo substitution reactions to form derivatives such as ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Oxidation: Lactic acid, pyruvic acid
Reduction: Propanol
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
1,2-Propanediol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a reactant in various chemical syntheses.
Biology: It is used in cryopreservation of biological samples due to its ability to lower the freezing point of water.
Medicine: It is used as a solvent for pharmaceuticals and as a humectant in topical formulations.
Industry: It is used in the production of antifreeze, resins, and detergents
Mecanismo De Acción
The mechanism of action of 1,2-propanediol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cryoprotectant by preventing the formation of ice crystals, thereby protecting cells and tissues during freezing. It also acts as a humectant by attracting and retaining moisture, which is beneficial in pharmaceutical and cosmetic formulations .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: Another diol with similar properties but different applications.
Ethylene Glycol: A diol used primarily in antifreeze formulations.
Glycerol: A triol with similar chemical properties but different industrial applications.
Uniqueness
1,2-Propanediol is unique due to its versatility and wide range of applications. Unlike ethylene glycol, it is generally recognized as safe for use in food and cosmetics. Compared to glycerol, it has a lower viscosity and is more suitable for certain industrial applications .
Propiedades
Número CAS |
688358-20-5 |
|---|---|
Fórmula molecular |
C3H8O4 |
Peso molecular |
108.09 g/mol |
Nombre IUPAC |
propanedial;dihydrate |
InChI |
InChI=1S/C3H4O2.2H2O/c4-2-1-3-5;;/h2-3H,1H2;2*1H2 |
Clave InChI |
ILZQVNUTDWTSAF-UHFFFAOYSA-N |
SMILES canónico |
C(C=O)C=O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



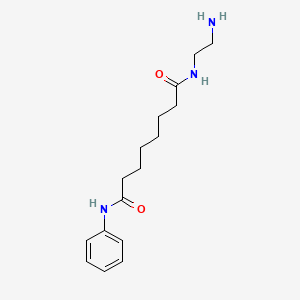
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)

![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
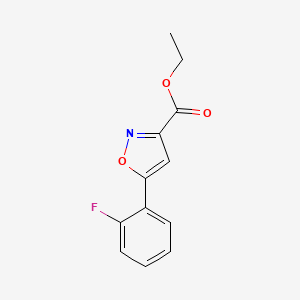
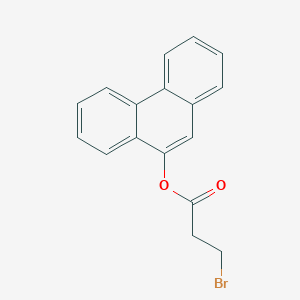



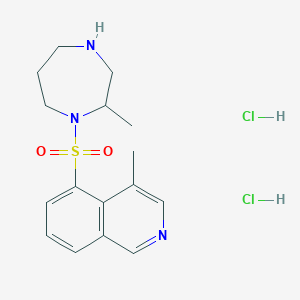
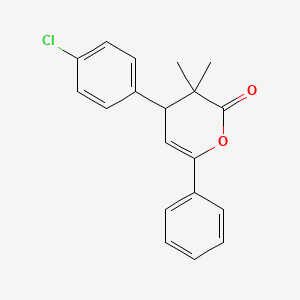
![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
